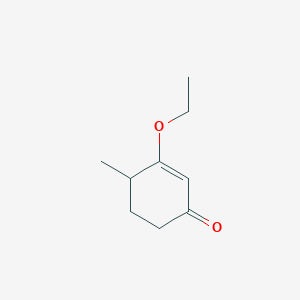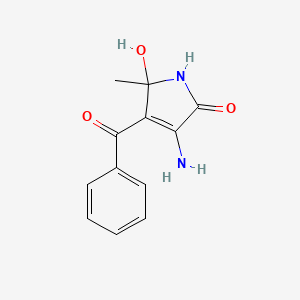
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of corresponding furanones, followed by heterocyclization of Schiff bases with maleic anhydride . Another approach includes the reaction of furanone derivatives with amines . These methods typically require specific reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve scalable synthetic routes that minimize the number of reaction steps and utilize cost-effective reagents. The use of water as a solvent and triflic acid-mediated N-benzyl lactam N-deprotection are key features of such scalable processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-hydroxybenzoate: This compound shares structural similarities but lacks the pyrrolone core.
4-Hydroxy-3,5-dimethoxybenzoic acid: Another structurally related compound with different functional groups.
Uniqueness
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the pyrrolone core structure
Eigenschaften
CAS-Nummer |
90094-87-4 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
3-amino-4-benzoyl-5-hydroxy-5-methyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C12H12N2O3/c1-12(17)8(9(13)11(16)14-12)10(15)7-5-3-2-4-6-7/h2-6,17H,13H2,1H3,(H,14,16) |
InChI-Schlüssel |
OELNIZUVHFONRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(=O)N1)N)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


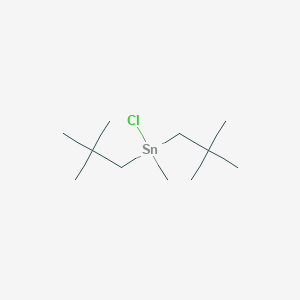
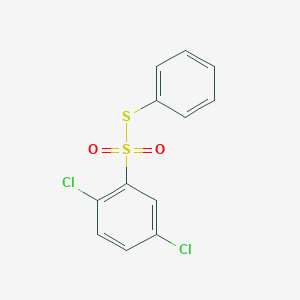
silane](/img/structure/B14378303.png)
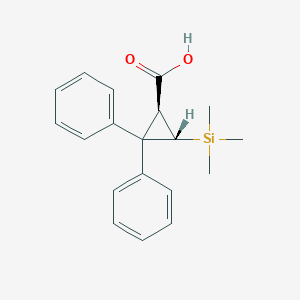




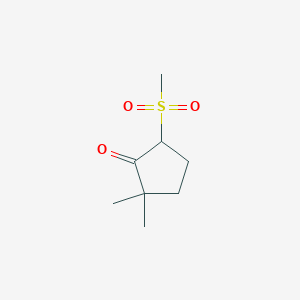

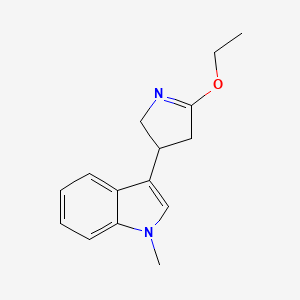

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
